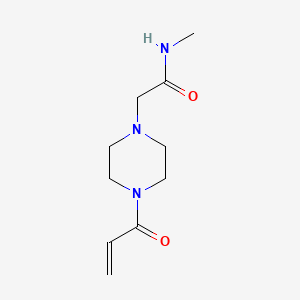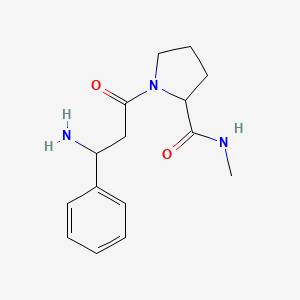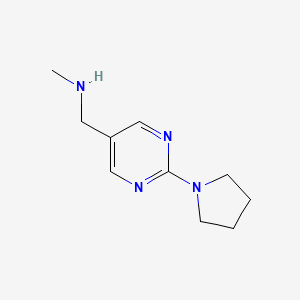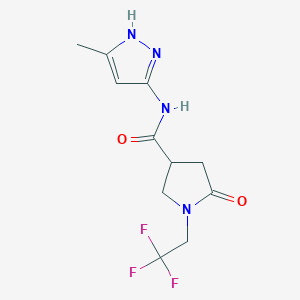![molecular formula C16H21NO3 B7576188 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid (PPCA) is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the naturally occurring amino acid, glycine, and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. In addition, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, one limitation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider when developing a drug for clinical use.
Direcciones Futuras
For 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid research include investigating its potential in the treatment of metabolic and neurodegenerative disorders, as well as its pharmacokinetics and toxicity.
Métodos De Síntesis
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid can be synthesized using a multi-step process involving the reaction of cyclobutanone with phenylacetic acid, followed by the reduction of the resulting product using sodium borohydride. The final step involves the reaction of the reduced product with N-(tert-butoxycarbonyl)-L-proline methyl ester, which leads to the formation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Inflammation is a common feature in many diseases, and 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-[(1-phenylcyclobutanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-11-17(12-14(18)19)15(20)16(9-6-10-16)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIJZBRAYGYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)


![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)

![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one](/img/structure/B7576171.png)
![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid](/img/structure/B7576181.png)
![2-[propyl(7H-purin-6-yl)amino]acetic acid](/img/structure/B7576191.png)

![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)